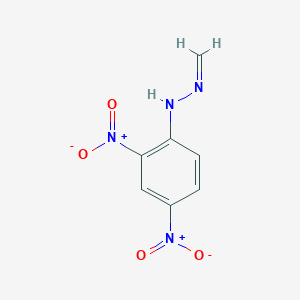

Formaldehyde 2,4-Dinitrophenylhydrazone

Description

Properties

IUPAC Name |

N-(methylideneamino)-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O4/c1-8-9-6-3-2-5(10(12)13)4-7(6)11(14)15/h2-4,9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQLSLWCHGLSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90148405 | |

| Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-15-8 | |

| Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001081158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanal 2,4-dinitrophenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanal 2,4-dinitrophenylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formaldehyde, (2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90148405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of Formaldehyde 2,4-dinitrophenylhydrazone.

An In-depth Technical Guide on the Synthesis and Characterization of Formaldehyde 2,4-dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. This derivative is crucial for the detection and quantification of formaldehyde, a volatile organic compound of significant interest in environmental monitoring, industrial safety, and pharmaceutical analysis due to its potential health risks.[1][2] The reaction of formaldehyde with 2,4-dinitrophenylhydrazine (2,4-DNPH) produces a stable hydrazone derivative, facilitating its analysis by various chromatographic and spectroscopic techniques.[1][3]

Synthesis of this compound

The synthesis is a condensation reaction between formaldehyde and 2,4-dinitrophenylhydrazine, which proceeds via a nucleophilic addition-elimination mechanism. The -NH2 group of the 2,4-DNPH acts as a nucleophile, attacking the carbonyl carbon of formaldehyde. This is followed by the elimination of a water molecule to form the stable this compound, often observed as a yellow, orange, or red precipitate.[4]

Chemical Equation

The reaction between formaldehyde and 2,4-dinitrophenylhydrazine (Brady's reagent) yields this compound and water.[4][5][6]

References

- 1. chemneo.com [chemneo.com]

- 2. researchgate.net [researchgate.net]

- 3. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Formaldehyde 2,4-dinitrophenylhydrazone: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde 2,4-dinitrophenylhydrazone, a derivative of formaldehyde, is a compound of significant interest in analytical chemistry, environmental science, and potentially in toxicology and drug development. It is formed by the reaction of formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) and is primarily used as a stable derivative for the detection and quantification of formaldehyde, a known carcinogen and environmental pollutant. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis and purification, and an exploration of its biological relevance, with a focus on its potential interactions with cellular signaling pathways.

Physical and Chemical Properties

This compound is a crystalline solid, typically appearing as yellow to orange or reddish-orange crystals. Its stability and distinct color make it an excellent analytical standard. A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆N₄O₄ | [1] |

| Molecular Weight | 210.15 g/mol | [1] |

| Appearance | Light yellow to orange crystalline powder | [2] |

| Melting Point | 164-168 °C | [2] |

| Boiling Point | 357.8 °C (predicted) | [3] |

| Density | 1.54 g/cm³ (predicted) | [3] |

| Solubility | Slightly soluble in acetone, DMSO, and methanol. | [3] |

Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Reference(s) |

| UV-Vis (in Acetonitrile) | λmax ≈ 350-360 nm | [4] |

| Infrared (IR) | Characteristic peaks for N-H, C=N, C-N, and NO₂ stretching vibrations. | [3] |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 210. | [5] |

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of this compound from formaldehyde and purified 2,4-dinitrophenylhydrazine (DNPH).

Materials and Reagents:

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (UV-grade)

-

Formaldehyde solution (37% in water)

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol (95%)

-

n-Butyl alcohol (for recrystallization of DNPH, optional)

Equipment:

-

Beakers and Erlenmeyer flasks

-

Stirring hot plate

-

Reflux condenser

-

Büchner funnel and vacuum flask

-

Filter paper

-

Melting point apparatus

-

Glassware for recrystallization

Procedure:

-

Purification of 2,4-Dinitrophenylhydrazine (DNPH) (if necessary): Commercial DNPH can contain impurities. For high-purity product, recrystallization of DNPH is recommended.

-

Dissolve the crude DNPH in a minimal amount of hot n-butyl alcohol or acetonitrile.[6][7]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.[6][7]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[6][7]

-

-

Preparation of the DNPH Reagent Solution:

-

In a 100 mL beaker, dissolve 0.5 g of purified DNPH in 20 mL of ethanol.

-

Gently warm the mixture on a stirring hot plate to facilitate dissolution.

-

In a separate container, carefully add 1 mL of concentrated hydrochloric acid to 5 mL of deionized water.

-

Slowly add the diluted acid solution to the warm DNPH solution with continuous stirring.

-

-

Reaction with Formaldehyde:

-

In a separate 50 mL beaker, prepare a dilute solution of formaldehyde by adding 0.1 mL of 37% formaldehyde solution to 10 mL of deionized water.

-

Slowly add the dilute formaldehyde solution dropwise to the acidified DNPH reagent solution with constant stirring.

-

A yellow to orange precipitate of this compound should form almost immediately.

-

-

Isolation and Purification of the Product:

-

Allow the reaction mixture to stir for 30 minutes to ensure complete precipitation. The optimal pH for this reaction is around 2.[8]

-

Cool the mixture in an ice bath for 15-30 minutes.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with two small portions of cold deionized water, followed by a small portion of cold ethanol.

-

-

Recrystallization of this compound:

-

Transfer the crude product to a clean Erlenmeyer flask.

-

Add a minimal amount of hot ethanol or a mixture of ethanol and water and heat gently on a hot plate until the solid dissolves completely.

-

Allow the solution to cool slowly to room temperature. Well-formed crystals should appear.

-

Further cool the flask in an ice bath to maximize the yield of the purified product.

-

Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and allow them to air dry.

-

-

Characterization:

-

Determine the melting point of the dried crystals. A sharp melting point in the range of 164-168 °C indicates high purity.

-

Confirm the identity of the product using spectroscopic methods (UV-Vis, IR, MS) and compare the spectra with known standards.

-

References

- 1. This compound-13C | C7H6N4O4 | CID 145875125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CliniSciences [clinisciences.com]

- 3. Cas 1081-15-8,this compound | lookchem [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Targeting YAP Degradation by a Novel 1,2,4-Oxadiazole Derivative via Restoration of the Function of the Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. epa.gov [epa.gov]

- 8. opus.bsz-bw.de [opus.bsz-bw.de]

Solubility and stability of Formaldehyde 2,4-dinitrophenylhydrazone in different solvents.

An In-Depth Technical Guide to the Solubility and Stability of Formaldehyde 2,4-dinitrophenylhydrazone

For researchers, analytical scientists, and professionals in drug development, the accurate quantification of formaldehyde is a frequent necessity. Formaldehyde is a highly reactive and carcinogenic compound, making its detection critical in environmental monitoring, occupational safety, and quality control of pharmaceutical products.[1][2] The most prevalent and reliable method for this analysis involves derivatizing formaldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active product: this compound (FDNPH).[3][4][5]

The success of this analytical approach hinges entirely on the predictable behavior of the FDNPH derivative. Understanding its solubility in various solvents and its stability under different storage and experimental conditions is not merely a procedural detail—it is the foundation of data integrity. This guide provides a comprehensive examination of these critical parameters, offering field-proven insights and detailed protocols to ensure the accuracy and reproducibility of formaldehyde analysis.

FDNPH is a crystalline solid, typically appearing as light yellow to orange crystals.[6] Its formation from formaldehyde and DNPH converts the volatile and UV-inactive aldehyde into a compound that is easily handled and quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.[3][7]

The chemical structure of FDNPH, with its aromatic ring, two nitro groups, and a hydrazone linkage, dictates its solubility and stability.

References

- 1. agilent.com [agilent.com]

- 2. Screening check test to confirm the relative reactivity and applicability of 2,4‐dinitrophenylhydrazine impregnated‐filters for formaldehyde on other compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hitachi-hightech.com [hitachi-hightech.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. adipogen.com [adipogen.com]

- 7. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

Early Methods for the Detection of Formaldehyde Using 2,4-DNPH: A Technical Guide

Abstract

Formaldehyde, a ubiquitous and hazardous aldehyde, necessitates sensitive and reliable detection methods for environmental and occupational safety. This technical guide provides an in-depth exploration of the foundational analytical techniques centered around the derivatization of formaldehyde with 2,4-dinitrophenylhydrazine (2,4-DNPH). We will delve into the core chemical principles, compare early spectrophotometric and chromatographic approaches, and provide detailed, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these seminal methods.

Introduction: The Significance of Formaldehyde and the Genesis of 2,4-DNPH Derivatization

Formaldehyde is a highly reactive aldehyde with widespread industrial applications, but it is also a known human carcinogen.[1] Its prevalence in various matrices, from ambient air to biological specimens, has long driven the need for accurate quantification. Early analytical methods often struggled with specificity and sensitivity. The introduction of 2,4-dinitrophenylhydrazine (2,4-DNPH) as a derivatizing agent marked a significant advancement in formaldehyde detection.[2]

The core principle of this method lies in the reaction between formaldehyde and 2,4-DNPH to form a stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivative.[3][4] This reaction effectively converts the small, volatile, and chromophorically weak formaldehyde molecule into a larger, more stable compound with strong ultraviolet (UV) absorbance, making it amenable to common analytical techniques.[5]

The Chemistry of Derivatization: A Self-Validating System

The reaction between formaldehyde and 2,4-DNPH is a classic nucleophilic addition-elimination, specifically a condensation reaction where a molecule of water is eliminated.[4][6]

Reaction Mechanism

The reaction proceeds in two main stages:

-

Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen of the hydrazine moiety of 2,4-DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This results in the formation of an unstable intermediate.[4]

-

Elimination (Dehydration): The intermediate rapidly loses a molecule of water to form the stable formaldehyde-2,4-dinitrophenylhydrazone.[4]

This highly specific reaction provides a robust foundation for quantitative analysis.[3] The resulting hydrazone is stable and can be readily measured.[3]

Caption: Reaction of formaldehyde with 2,4-DNPH to form a stable hydrazone.

Early Analytical Approaches: A Comparative Overview

The stable and chromophoric nature of the formaldehyde-DNPH derivative paved the way for its quantification using two primary early techniques: spectrophotometry and chromatography.

| Feature | Spectrophotometric/Colorimetric Methods | Chromatographic Methods (TLC/HPLC) |

| Principle | Measures the absorbance of the colored hydrazone derivative in solution. | Physically separates the formaldehyde-hydrazone from other components before detection. |

| Specificity | Lower; potential for interference from other aldehydes and ketones that also react with 2,4-DNPH.[7] | High; chromatographic separation resolves interferences.[8] |

| Sensitivity | Generally lower than HPLC. | High, especially with HPLC.[9] |

| Quantification | Relies on Beer-Lambert Law. | Based on peak area/height compared to standards. |

| Instrumentation | Spectrophotometer or colorimeter. | TLC plates, HPLC system with UV detector. |

Spectrophotometric Determination: A Foundational Technique

One of the earliest quantitative applications of the 2,4-DNPH reaction was in spectrophotometry. This method is predicated on the principle that the concentration of the colored formaldehyde-2,4-dinitrophenylhydrazone in solution is directly proportional to its absorbance of light at a specific wavelength.

Causality Behind Experimental Choices

The choice of an acidic medium for the derivatization reaction is critical as it protonates the carbonyl oxygen of formaldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by 2,4-DNPH. The selection of the measurement wavelength (λmax) is determined by the absorption maximum of the formaldehyde-DNPH derivative, which is typically around 360 nm, to ensure maximum sensitivity.[10]

Detailed Experimental Protocol: Spectrophotometric Analysis

Objective: To determine the concentration of formaldehyde in an aqueous sample.

Materials:

-

2,4-Dinitrophenylhydrazine (DNPH) solution (typically in an acidic solvent like phosphoric acid or acetonitrile).[11]

-

Formaldehyde standard solutions of known concentrations.

-

Spectrophotometer.

-

Cuvettes.

-

Volumetric flasks and pipettes.

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of formaldehyde standard solutions of varying known concentrations.

-

To a fixed volume of each standard, add a fixed volume of the 2,4-DNPH reagent.

-

Allow the reaction to proceed for a specified time at a controlled temperature to ensure complete derivatization.[12]

-

Measure the absorbance of each solution at the predetermined λmax (e.g., 360 nm) using a spectrophotometer.

-

Plot a standard curve of absorbance versus formaldehyde concentration.

-

-

Sample Preparation and Analysis:

-

Take the same fixed volume of the unknown sample and add the same fixed volume of the 2,4-DNPH reagent.

-

Allow the reaction to proceed under the same conditions as the standards.

-

Measure the absorbance of the sample solution at the same λmax.

-

-

Quantification:

-

Determine the concentration of formaldehyde in the unknown sample by interpolating its absorbance value on the standard curve.

-

Caption: Workflow for spectrophotometric analysis of formaldehyde.

Chromatographic Methods: Advancing Specificity and Sensitivity

The advent of chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), revolutionized the analysis of formaldehyde-DNPH derivatives. HPLC offers superior specificity by physically separating the formaldehyde derivative from other potentially interfering compounds before detection.[13]

Field-Proven Insights: The Power of Separation

In complex matrices, such as air samples from industrial environments, the presence of other aldehydes and ketones can lead to false positives in spectrophotometric analysis.[7] HPLC, especially with a reversed-phase column, can effectively separate the 2,4-dinitrophenylhydrazones of different carbonyl compounds, allowing for the unambiguous identification and quantification of formaldehyde.[13]

Detailed Experimental Protocol: HPLC Analysis

This protocol is based on principles outlined in methods like NIOSH 2016 and EPA TO-11A for air sampling and analysis.[9][14]

Objective: To determine the concentration of formaldehyde in an air sample.

Materials:

-

Silica gel cartridges coated with acidified 2,4-DNPH.[8]

-

Personal sampling pump.

-

Acetonitrile (HPLC grade).[15]

-

Formaldehyde-2,4-dinitrophenylhydrazone standard.

-

HPLC system with a UV detector and a C18 column.[13]

Procedure:

-

Air Sampling:

-

Sample Elution:

-

After sampling, cap the tube and transport it to the laboratory.

-

Elute the formaldehyde-DNPH derivative from the silica gel using a precise volume of acetonitrile.[15]

-

-

HPLC Analysis:

-

Inject a known volume of the eluate into the HPLC system.

-

The mobile phase (e.g., a mixture of acetonitrile and water) carries the sample through the C18 column, separating the formaldehyde-DNPH derivative from other compounds.[10][18]

-

The UV detector, set at the λmax of the derivative (around 360 nm), detects and quantifies the compound as it elutes from the column.[10]

-

-

Quantification:

-

Prepare a calibration curve by injecting standards of known concentrations of formaldehyde-2,4-dinitrophenylhydrazone.

-

Compare the peak area of the sample to the calibration curve to determine the mass of the derivative in the sample.

-

Calculate the concentration of formaldehyde in the original air sample based on the mass found and the volume of air sampled.

-

Caption: Workflow for HPLC analysis of formaldehyde in air samples.

Conclusion: A Lasting Legacy in Analytical Chemistry

The early methods for formaldehyde detection using 2,4-DNPH laid the groundwork for modern analytical approaches. While techniques have evolved with advancements in instrumentation, the fundamental principles of derivatization followed by spectrophotometric or chromatographic analysis remain relevant. The robustness and reliability of the 2,4-DNPH reaction have ensured its enduring legacy as a cornerstone of formaldehyde analysis, providing a self-validating system for accurate and trustworthy results.

References

- 1. FORMALDEHYDE | Occupational Safety and Health Administration [osha.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemneo.com [chemneo.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. agilent.com [agilent.com]

- 6. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 7. Screening check test to confirm the relative reactivity and applicability of 2,4‐dinitrophenylhydrazine impregnated‐filters for formaldehyde on other compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdcampbell.com [mdcampbell.com]

- 9. sgsgalson.com [sgsgalson.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]

- 14. skcltd.com [skcltd.com]

- 15. Determination of Formaldehyde and Acetaldehyde in Air Using DNPH Cartridges and Automated On-Line Desorption Followed by HPLC [sigmaaldrich.com]

- 16. cdc.gov [cdc.gov]

- 17. 1910.1048 App B - Sampling strategy and analytical methods for formaldehyde | Occupational Safety and Health Administration [osha.gov]

- 18. youngin.com [youngin.com]

Brady's test for formaldehyde using 2,4-dinitrophenylhydrazine.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Brady's test for the detection and quantification of formaldehyde using 2,4-dinitrophenylhydrazine (DNPH). It covers the underlying chemical principles, detailed experimental protocols for qualitative and quantitative analyses, and relevant data for the identification and characterization of the formaldehyde derivative.

Introduction

Brady's test is a classical analytical method used to detect the presence of carbonyl functional groups in aldehydes and ketones.[1][2] The reagent used, 2,4-dinitrophenylhydrazine (DNPH), reacts with the carbonyl group to form a colored precipitate known as a 2,4-dinitrophenylhydrazone.[3][4] This reaction is highly specific for aldehydes and ketones, making it a valuable tool for their identification.[5] For formaldehyde, the simplest aldehyde, this test provides a reliable method for both its qualitative detection and quantitative determination, which is crucial in various fields, including pharmaceutical development, where formaldehyde can be an impurity or a degradation product.[6]

The Core Chemistry: Reaction Mechanism

The reaction between formaldehyde and 2,4-dinitrophenylhydrazine is a nucleophilic addition-elimination reaction, also known as a condensation reaction.[3][7] The lone pair of electrons on the terminal nitrogen of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by the elimination of a water molecule to form the stable, brightly colored formaldehyde 2,4-dinitrophenylhydrazone precipitate.[4] The reaction is typically carried out in an acidic medium, which catalyzes the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[2]

A yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone.[8] Aliphatic carbonyls, such as formaldehyde, typically produce a yellow to orange precipitate, while aromatic carbonyls tend to form red precipitates.[9][10]

Experimental Protocols

Preparation of Brady's Reagent (2,4-Dinitrophenylhydrazine Solution)

Several methods for preparing Brady's reagent have been described. Caution should be exercised as 2,4-dinitrophenylhydrazine is flammable, harmful if swallowed, and potentially explosive when dry.[11][12]

Method 1: Phosphoric Acid Method

-

Add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 cm³ of 85% phosphoric(V) acid.[11]

-

Stir the mixture until the 2,4-DNPH has completely dissolved.[11]

Method 2: Sulfuric Acid and Methanol Method

-

Dissolve 2,4-dinitrophenylhydrazine in a mixture of methanol and concentrated sulfuric acid.[8][9]

-

A specific preparation involves suspending 0.25 g of 2,4-dinitrophenylhydrazine in 5 ml of methanol and cautiously adding 0.5 ml of concentrated sulfuric acid.[3]

Qualitative Test for Formaldehyde

This procedure is designed to confirm the presence of formaldehyde in a sample.

-

Place a small volume (e.g., 1-2 mL) of the sample solution in a test tube.

-

Add a few drops of Brady's reagent to the test tube.[2]

-

Agitate the mixture and observe for the formation of a precipitate.[2]

-

If no precipitate forms immediately, the mixture can be gently warmed in a water bath.[13]

-

The formation of a yellow to orange precipitate indicates a positive test for formaldehyde.[4]

Quantitative Analysis of Formaldehyde

For quantitative determination, the formaldehyde-DNPH derivative is typically analyzed using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][14]

3.3.1. Derivatization Procedure

-

Mix the sample containing formaldehyde with an excess of DNPH solution.

-

The reaction is often allowed to proceed for a specific time at a controlled temperature to ensure complete derivatization. For instance, a complete derivatization can be achieved in 3 hours at 50°C.[15]

-

The resulting solution containing the formaldehyde-2,4-dinitrophenylhydrazone is then prepared for HPLC analysis.

3.3.2. HPLC Analysis

The following table summarizes typical HPLC parameters for the analysis of the formaldehyde-DNPH derivative.

| Parameter | Value | Reference |

| Column | C8 or C18, 3-5 µm particle size | [6][15] |

| Mobile Phase | Water-acetonitrile gradient | [6][14] |

| Flow Rate | ~1 mL/min | [6] |

| Detection Wavelength | 350-360 nm | [6][15] |

| Column Temperature | 30°C | [6] |

| Injection Volume | 15-20 µL | [6][16] |

Data Presentation

Properties of Formaldehyde and its DNPH Derivative

| Compound | Molar Mass ( g/mol ) | Melting Point of Derivative (°C) | Appearance of Derivative |

| Formaldehyde | 30.03 | 166 | Yellow/Orange Precipitate |

Note: The melting point of the derivative is a key parameter for identification.[9]

Quantitative HPLC Performance Data

| Parameter | Value | Reference |

| Linearity Range | 0.33 - 333 ppm | [6] |

| Limit of Detection (LOD) | 0.03 ng (0.1 ppm) | [6] |

| Limit of Quantitation (LOQ) | 0.5 ppm | [14] |

| Retention Time of HCHO-DNPH | ~6.4 min | [6] |

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of formaldehyde with 2,4-DNPH.

Experimental Workflow

Caption: General experimental workflow for Brady's test.

Safety Considerations

-

2,4-Dinitrophenylhydrazine: Flammable solid, harmful if swallowed, and can be explosive when dry.[11][12] It should be stored wet and handled with care, avoiding shock and friction.[4]

-

Concentrated Sulfuric Acid: Corrosive and an oxidizing agent.[12]

-

Methanol: Highly flammable and toxic by all routes of exposure.[12]

-

Formaldehyde: A known carcinogen and irritant.[11]

Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling these chemicals.

Conclusion

Brady's test using 2,4-dinitrophenylhydrazine remains a robust and reliable method for the detection and quantification of formaldehyde. Its specificity for the carbonyl group, coupled with the distinct color change, makes it an excellent qualitative tool. For quantitative purposes, the derivatization of formaldehyde with DNPH followed by HPLC analysis provides a sensitive and accurate method suitable for regulatory and research applications in the pharmaceutical industry and beyond. Adherence to proper experimental protocols and safety precautions is paramount for obtaining reliable results and ensuring laboratory safety.

References

- 1. 2,4-Dinitrophenylhydrazine Test: Principle, Procedure & Uses [vedantu.com]

- 2. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]

- 3. ijrpc.com [ijrpc.com]

- 4. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 5. chemneo.com [chemneo.com]

- 6. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2,4-Dinitrophenylhydrazine | Overview, Structure & Test - Lesson | Study.com [study.com]

- 9. science-revision.co.uk [science-revision.co.uk]

- 10. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 11. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]

- 12. edu.rsc.org [edu.rsc.org]

- 13. byjus.com [byjus.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

A Historical Perspective on the Use of 2,4-Dinitrophenylhydrazine (DNPH) in Analytical Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

For over a century, 2,4-Dinitrophenylhydrazine (DNPH) has been a cornerstone in the analytical chemist's toolkit for the identification and quantification of carbonyl compounds. First investigated as a reagent for aldehydes and ketones by Purgotti in 1894, its utility was significantly developed and popularized by Oscar Brady and G.V. Elsmie in the 1920s, leading to the widespread adoption of what is now famously known as "Brady's reagent".[1][2][3][4] Historically, DNPH was instrumental in qualitative organic analysis, where the formation of crystalline 2,4-dinitrophenylhydrazone derivatives with distinct melting points served as the primary method for identifying unknown aldehydes and ketones.[1][2][3] This classical approach, while effective for its time, has been largely superseded by modern spectroscopic and spectrometric techniques.[4][5] However, the fundamental reactivity of DNPH with carbonyls continues to be exploited in contemporary analytical methods, most notably in highly sensitive and quantitative high-performance liquid chromatography (HPLC) applications for the analysis of complex environmental and biological samples.[1][6][7][8] This guide provides a comprehensive historical perspective on the use of DNPH, detailing both the classical and modern experimental protocols, and presenting key quantitative data to support its continued relevance in analytical chemistry.

The Chemistry of DNPH Derivatization

2,4-Dinitrophenylhydrazine is a substituted hydrazine that readily reacts with the carbonyl group of aldehydes and ketones in an acid-catalyzed condensation reaction, which is also classified as an addition-elimination reaction.[1][5] The nucleophilic -NH2 group of DNPH attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone.[5] These derivatives are typically brightly colored, crystalline solids, ranging from yellow to deep red, a property that facilitates their detection and isolation.[5] Aromatic carbonyls tend to produce redder precipitates, while aliphatic carbonyls typically form yellow-orange precipitates.[5][9]

It is important to note that DNPH is selective for aldehydes and ketones and does not react with other carbonyl-containing functional groups such as carboxylic acids, esters, and amides.[5] The resonance stability within these latter functional groups makes their carbonyl carbon less susceptible to nucleophilic attack.[5]

Historical Application: Qualitative Analysis via Melting Point Determination

In the pre-instrumental era of organic chemistry, the identification of liquid aldehydes and ketones posed a significant challenge. The conversion of these compounds into solid derivatives with sharp, characteristic melting points using DNPH was a revolutionary advancement.[6] The melting point of the purified 2,4-dinitrophenylhydrazone, when compared to tabulated values, served as a reliable method for identifying the parent carbonyl compound.[3][10]

However, this method was not without its limitations. It was discovered that some carbonyl compounds could form multiple dinitrophenylhydrazone derivatives with different melting points and crystal structures.[1][2] This phenomenon was later attributed to the existence of syn- and anti- (E/Z) stereoisomers of the hydrazones, the formation of which could be influenced by the reaction conditions.[11][12]

Data Presentation: Melting Points of 2,4-Dinitrophenylhydrazone Derivatives

The following table summarizes the melting points of 2,4-dinitrophenylhydrazone derivatives for a range of common aldehydes and ketones. This data is crucial for the classical qualitative identification of these carbonyl compounds.

| Carbonyl Compound | 2,4-Dinitrophenylhydrazone Melting Point (°C) |

| Aldehydes | |

| Formaldehyde | 166 |

| Acetaldehyde | 168 |

| Propanal | 155 |

| Butanal | 126 |

| Pentanal | 106 |

| Hexanal | 104 |

| Heptanal | 108 |

| Benzaldehyde | 237 |

| Ketones | |

| Acetone | 126 |

| 2-Butanone | 115 |

| 2-Pentanone | 144 |

| 3-Pentanone | 156 |

| Cyclohexanone | 162 |

| Acetophenone | 250 |

| Benzophenone | 238 |

Note: Melting points can vary slightly depending on the literature source and the purity of the derivative.

Modern Application: Quantitative Analysis via High-Performance Liquid Chromatography (HPLC)

With the advent of modern analytical instrumentation, the use of DNPH has transitioned from a qualitative to a powerful quantitative tool. The derivatization of carbonyl compounds with DNPH is now a widely used method for their determination in various matrices, including air, water, and soil, often at trace levels.[1][6][7][8] The resulting 2,4-dinitrophenylhydrazones exhibit strong ultraviolet (UV) absorbance, typically around 360 nm, making them ideal for detection by HPLC with a UV detector.[1][13] This approach offers high sensitivity and selectivity, allowing for the separation and quantification of a wide range of carbonyl compounds in a single analysis.[14]

Various standardized methods, such as EPA Method 8315A, have been developed for the analysis of carbonyl compounds using DNPH derivatization followed by HPLC.[1][2][5][9][15] These methods are crucial for monitoring environmental pollutants and ensuring product quality in various industries.

Data Presentation: Quantitative Data for HPLC Analysis of DNPH Derivatives

The following table summarizes key quantitative parameters for the HPLC analysis of several carbonyl-DNPH derivatives, including typical retention times, limits of detection (LOD), and limits of quantification (LOQ).

| Carbonyl Compound | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Formaldehyde | 4.2 | 33.9 - 60 | 181.2 |

| Acetaldehyde | 5.5 | 45.1 - 180 | 205.7 |

| Propanal | 7.2 | 48.7 | 223.1 |

| Acetone | 7.8 | 104.5 | 396.8 |

| Butanal | 9.1 | 55.3 | 253.9 |

| 2-Butanone | 9.8 | 62.1 | 284.7 |

| Benzaldehyde | 11.2 | 75.6 | 346.5 |

Note: These values are indicative and can vary depending on the specific HPLC system, column, and operating conditions.[6][16]

Experimental Protocols

Classical Qualitative Analysis: Brady's Test

This protocol outlines the traditional method for the qualitative identification of an aldehyde or ketone using DNPH.

1. Preparation of Brady's Reagent:

-

Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 100 mL of methanol.

-

Slowly and carefully add 1 mL of concentrated sulfuric acid.

-

Stir until the DNPH is completely dissolved. If necessary, warm the solution gently in a water bath.

2. Derivatization:

-

In a test tube, dissolve a few drops of the unknown liquid sample (or a small amount of the solid sample) in 2 mL of methanol.

-

Add approximately 5 mL of Brady's reagent to the test tube.

-

Shake the mixture vigorously. The formation of a yellow, orange, or red precipitate indicates the presence of an aldehyde or ketone. If no precipitate forms immediately, allow the solution to stand for 10-15 minutes. Gentle warming may be required for less reactive ketones.

3. Isolation and Purification of the Derivative:

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove any unreacted DNPH or carbonyl compound.

-

Purify the crude derivative by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.

4. Melting Point Determination:

-

Thoroughly dry the purified crystals.

-

Determine the melting point of the crystals using a melting point apparatus.

-

Compare the observed melting point with known literature values to identify the original aldehyde or ketone.

Modern Quantitative Analysis: HPLC Method (Based on EPA Method 8315A)

This protocol provides a general outline for the quantitative analysis of carbonyl compounds in an aqueous sample using DNPH derivatization and HPLC.

1. Reagent Preparation:

-

DNPH Derivatizing Reagent: Prepare a saturated solution of purified DNPH in acetonitrile. The DNPH should be recrystallized from acetonitrile to remove carbonyl impurities.

-

Standard Solutions: Prepare a series of calibration standards by derivatizing known concentrations of target carbonyl compounds with the DNPH reagent.

2. Sample Preparation and Derivatization:

-

Collect the aqueous sample in a clean, airtight container.

-

To a known volume of the sample (e.g., 100 mL), add a sufficient amount of the DNPH derivatizing reagent.

-

Adjust the pH of the solution to approximately 3 with phosphoric acid.

-

Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.

3. Extraction of Derivatives:

-

Extract the dinitrophenylhydrazone derivatives from the aqueous solution using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a suitable organic solvent like dichloromethane.

-

Elute the derivatives from the SPE cartridge with acetonitrile or concentrate the organic extract.

-

Adjust the final volume of the extract with acetonitrile.

4. HPLC Analysis:

-

HPLC System: A high-performance liquid chromatograph equipped with a C18 reversed-phase column and a UV detector set to 360 nm.

-

Mobile Phase: A gradient of acetonitrile and water is typically used to separate the various carbonyl-DNPH derivatives.

-

Injection: Inject a known volume of the prepared sample extract and standard solutions into the HPLC system.

-

Quantification: Identify and quantify the carbonyl compounds in the sample by comparing the retention times and peak areas of the derivatives to those of the calibration standards.

Mandatory Visualizations

Caption: Workflow for classical qualitative analysis of carbonyls using DNPH.

Caption: Workflow for modern quantitative analysis of carbonyls using DNPH-HPLC.

Caption: Reaction pathway for the formation of a 2,4-dinitrophenylhydrazone.

References

- 1. epa.gov [epa.gov]

- 2. epa.gov [epa.gov]

- 3. benchchem.com [benchchem.com]

- 4. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 5. Analytical Method [keikaventures.com]

- 6. apps.thermoscientific.com [apps.thermoscientific.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. NEMI Method Summary - 8315A [nemi.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. A comprehensive investigation of variations in melting ranges and NMR data of 2,4-dinitrophenylhydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A705101H [pubs.rsc.org]

- 13. benchchem.com [benchchem.com]

- 14. agilent.com [agilent.com]

- 15. Analytical Method [keikaventures.com]

- 16. agilent.com [agilent.com]

A Technical Guide to the Derivatization of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine (DNPH)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental principles and practical applications of 2,4-dinitrophenylhydrazine (DNPH) for the derivatization of carbonyl compounds. This well-established method remains a cornerstone in analytical chemistry for the detection, identification, and quantification of aldehydes and ketones.

Core Principles of DNPH Derivatization

The reaction between a carbonyl compound (an aldehyde or a ketone) and 2,4-dinitrophenylhydrazine is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1][2] The primary application of this reaction is to form stable, crystalline derivatives, called 2,4-dinitrophenylhydrazones, which can be readily characterized.

Reaction Mechanism: The reaction is typically catalyzed by an acid.[3][4] The lone pair of electrons on the terminal amino group of DNPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This initial nucleophilic addition is followed by a dehydration step, resulting in the formation of a C=N double bond, which constitutes the hydrazone.[5] The two nitro groups on the phenyl ring of DNPH are strong electron-withdrawing groups, which enhance the nucleophilicity of the terminal nitrogen atom, facilitating the reaction.[6]

Qualitative Identification: The formation of a brightly colored precipitate—typically yellow, orange, or red—upon mixing a sample with DNPH reagent (often referred to as Brady's reagent) is a positive qualitative test for the presence of an aldehyde or a ketone.[6][7] Carboxylic acids and esters, which also contain a carbonyl group, generally do not react under these conditions due to resonance stabilization.[1][2] The specific color of the precipitate can sometimes provide a preliminary indication of the degree of conjugation in the original carbonyl compound.[8]

Quantitative Analysis: Beyond qualitative identification, DNPH derivatization is extensively used for the quantitative analysis of carbonyl compounds, particularly in environmental and industrial settings.[9] The resulting 2,4-dinitrophenylhydrazone derivatives are well-suited for analysis by high-performance liquid chromatography (HPLC) with ultraviolet-visible (UV-Vis) detection.[10][11][12]

Experimental Protocols

Preparation of Brady's Reagent (2,4-DNPH Solution)

There are several formulations for Brady's reagent. The choice of acid and solvent can influence the reaction.

Method 1: Sulfuric Acid in Methanol

-

Dissolve 1.0 g of 2,4-dinitrophenylhydrazine in 50 mL of methanol.[5]

-

Carefully and slowly add 2.0 mL of concentrated sulfuric acid while stirring.[5]

Method 2: Phosphoric Acid and Ethanol

-

Add 0.5 g of 2,4-dinitrophenylhydrazine to approximately 12-13 cm³ of 85% phosphoric acid.[13]

-

Stir until the DNPH has completely dissolved, which may take 10-15 minutes.[13]

-

Once dissolved, add ethanol to make up a total volume of 25 cm³.[13]

General Procedure for Derivatization

-

Dissolve a small amount of the carbonyl compound (a few drops of a liquid or a few milligrams of a solid) in a suitable solvent like ethanol or methanol.[6][11]

-

Add the prepared Brady's reagent to the solution of the carbonyl compound.[6]

-

Agitate the mixture and observe for the formation of a precipitate.[6] Gentle warming in a water bath for a few minutes can facilitate the reaction.[4]

-

If a precipitate forms, allow the mixture to stand at room temperature and then cool in an ice bath to ensure complete precipitation.[4]

-

Collect the crystalline product by filtration.

Purification of 2,4-Dinitrophenylhydrazone Derivatives

The crude precipitate should be purified by recrystallization to obtain sharp melting points for accurate identification.

-

Choose an appropriate solvent for recrystallization. Common solvents include ethanol, methanol, ethyl acetate, and n-butyl alcohol.[14][15] The choice of solvent depends on the specific hydrazone derivative.

-

Dissolve the crude product in a minimum amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals thoroughly before determining the melting point.

It is important to note that traces of acid in the final product can lead to variable melting points due to syn-anti (E-Z) isomerization.[8] A bicarbonate wash of the derivatives can help remove residual acid and stabilize the melting range.[8]

Quantitative Data

Melting Points of 2,4-Dinitrophenylhydrazone Derivatives

The melting point of the purified 2,4-dinitrophenylhydrazone is a key parameter for identifying the original carbonyl compound. The measured melting point is compared with literature values.

| Carbonyl Compound | 2,4-Dinitrophenylhydrazone Melting Point (°C) |

| Ethanal (Acetaldehyde) | 168[16] |

| Propanal | 150[16] |

| Butanal | 126[17] |

| 2-Methylpropanal | 187[16] |

| Propanone (Acetone) | 126[17] |

| Butanone | 118[18] |

| Pentan-2-one | 144 |

| Pentan-3-one | 156 |

| Cyclohexanone | 162 |

| Benzaldehyde | 237 |

| Acetophenone | 250 |

Note: Melting points can vary slightly depending on the literature source and the purity of the derivative.[19]

Spectroscopic Data of 2,4-Dinitrophenylhydrazones

Spectroscopic techniques provide further confirmation of the derivative's structure.

UV-Visible Spectroscopy: The extended conjugation in 2,4-dinitrophenylhydrazones results in strong absorption in the UV-Vis region, typically between 350 and 385 nm.[5][20] This property is exploited for their quantitative determination by HPLC-UV.[10]

| Derivative | λmax (nm) | Molar Absorptivity (ε) | Solvent |

| Acetaldehyde-DNPH | ~355-365 | ~22,000 | Acetonitrile/Water |

| Acetone-DNPH | ~360-370 | ~21,000 | Acetonitrile/Water |

| Benzaldehyde-DNPH | ~375-385 | ~29,000 | Acetonitrile/Water |

| Acetophenone-DNPH | 353 - 385[5] | Not specified | Methanol or Ethanol[5] |

Infrared (IR) Spectroscopy: The IR spectra of 2,4-dinitrophenylhydrazones are characterized by several key absorption bands:

-

N-H stretching: A sharp peak around 3280-3330 cm⁻¹[13]

-

Aromatic C-H stretching: Peaks around 3090-3110 cm⁻¹[13]

-

C=N stretching: An absorption band in the region of 1615-1650 cm⁻¹

-

C=C stretching (aromatic): Peaks around 1590-1620 cm⁻¹[13]

-

NO₂ stretching (asymmetric and symmetric): Strong absorptions around 1515 cm⁻¹ and 1330 cm⁻¹ respectively[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information. The ¹H NMR spectrum of a 2,4-dinitrophenylhydrazone will show characteristic signals for the aromatic protons of the dinitrophenyl ring, the N-H proton (which can be a broad singlet), and the protons of the original aldehyde or ketone moiety.[3][21]

Visualizations

Caption: Reaction mechanism of a carbonyl compound with DNPH.

Caption: General workflow for carbonyl derivatization with DNPH.

References

- 1. agilent.com [agilent.com]

- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive investigation of variations in melting ranges and NMR data of 2,4-dinitrophenylhydrazine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. spectrabase.com [spectrabase.com]

- 10. epa.gov [epa.gov]

- 11. apps.thermoscientific.com [apps.thermoscientific.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. 2,4-Dinitrophenylhydrazine(119-26-6) IR Spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. userweb.ucs.louisiana.edu [userweb.ucs.louisiana.edu]

- 17. researchgate.net [researchgate.net]

- 18. mt.com [mt.com]

- 19. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 20. researchgate.net [researchgate.net]

- 21. scirp.org [scirp.org]

Methodological & Application

Application Note: Quantitative Determination of Formaldehyde in Pharmaceutical Ingredients by HPLC-UV Following Derivatization with 2,4-Dinitrophenylhydrazine

Abstract

This document provides a comprehensive guide and a detailed protocol for the sensitive and specific quantification of formaldehyde in drug substances and other matrices. Formaldehyde, a potential process-related impurity and known carcinogen, must be strictly controlled in pharmaceutical products.[1] Due to its lack of a strong UV chromophore, direct analysis by HPLC-UV is impractical. This method employs a pre-column derivatization technique where formaldehyde reacts with 2,4-dinitrophenylhydrazine (2,4-DNPH) to form a stable formaldehyde-2,4-dinitrophenylhydrazone derivative.[2][3] This derivative possesses a strong chromophore, allowing for highly sensitive detection by UV spectrophotometry at approximately 360 nm.[2][3] The protocol outlined herein is based on established principles, such as those found in EPA Method 8315A, and is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[4][5][6][7][8]

Principle and Scientific Rationale

The quantification of trace-level formaldehyde hinges on converting it into a chemical form that is easily detectable. The chosen method is a classic condensation reaction, specifically a nucleophilic addition-elimination, between the carbonyl group of formaldehyde and the primary amine of 2,4-dinitrophenylhydrazine.[9][10][11]

Causality of Derivatization:

-

Enhanced Detectability: Formaldehyde itself exhibits poor UV absorbance. The 2,4-DNPH molecule attaches a dinitrophenyl ring system to the formaldehyde backbone, creating a hydrazone derivative with a high molar absorptivity in the UV-visible spectrum (λmax ≈ 360 nm).[2] This chemical transformation is the cornerstone of the method's sensitivity.

-

Chromatographic Suitability: The resulting hydrazone is a larger, more hydrophobic molecule than formaldehyde, making it well-suited for separation by reversed-phase high-performance liquid chromatography (RP-HPLC). It elutes with a stable retention time on C8 or C18 columns, allowing for reliable identification and quantification.[2][3]

The reaction proceeds under acidic conditions, which catalyze the nucleophilic attack of the DNPH on the carbonyl carbon. A subsequent dehydration (elimination of a water molecule) yields the stable, yellow-orange colored dinitrophenylhydrazone.[9][10][11]

Caption: Derivatization of Formaldehyde with 2,4-DNPH.

Materials and Reagents

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with UV/Vis or Diode Array Detector (DAD).

-

Reversed-phase HPLC column (e.g., C8 or C18, 150 mm x 4.6 mm, 3-5 µm particle size).

-

Analytical balance (0.01 mg readability).

-

Sonicator bath.

-

Vortex mixer.

-

Calibrated volumetric flasks (Class A).

-

Calibrated pipettes (Class A).

-

Syringe filters (0.45 µm, PTFE or nylon).

-

Autosampler vials with inserts.

Chemicals and Reagents

-

Acetonitrile (ACN), HPLC grade or higher.

-

Water, HPLC grade or purified (e.g., Milli-Q).

-

2,4-Dinitrophenylhydrazine (DNPH), 97% or higher. Caution: DNPH is often supplied wet to reduce its explosive hazard and is sensitive to shock and friction.[10] Handle with care.

-

Formaldehyde solution, ~37% in water, certified concentration.

-

Phosphoric acid (H₃PO₄) or Hydrochloric acid (HCl), analytical grade.

Preparation of Solutions

-

DNPH Derivatizing Solution (approx. 1 mg/mL):

-

Accurately weigh approximately 50 mg of 2,4-DNPH into a 50 mL volumetric flask.[3]

-

Add ~40 mL of acetonitrile.

-

Sonicate for 5-10 minutes to dissolve completely.

-

Allow to cool to room temperature and dilute to volume with acetonitrile.

-

Critical Note: Formaldehyde is a common contaminant in DNPH reagent.[12][13] A reagent blank must be run with every analysis batch to check for impurities. If significant contamination is found, the DNPH may need to be recrystallized.[14] Store this solution at 4°C in the dark for up to 6 weeks.[12][13]

-

-

Formaldehyde Stock Solution (approx. 100 µg/mL):

-

Accurately weigh ~27 mg of certified formaldehyde solution (~37%) into a 100 mL volumetric flask containing ~50 mL of water.

-

Dilute to volume with water.

-

Calculate the exact concentration: Concentration (µg/mL) = (Weight of solution (g) * Assay (%) * 1000) / 100 mL.

-

This stock solution should be prepared fresh.

-

-

Mobile Phase (Isocratic):

Experimental Protocols

Caption: HPLC-UV Analysis Workflow for Formaldehyde.

Preparation of Calibration Standards

-

Prepare a series of working standard solutions by diluting the Formaldehyde Stock Solution (100 µg/mL) with water. A suggested range is 0.1 µg/mL to 10 µg/mL.

-

For each calibration point and a blank (water only), transfer 1.0 mL into a suitable vial.

-

Add 20 µL of 5N phosphoric acid.[3]

-

Add 200 µL of the DNPH Derivatizing Solution.[3]

-

Vortex the vials and allow them to react for at least 30 minutes at room temperature.

-

After incubation, add 1.0 mL of acetonitrile to stop the reaction and solubilize the derivative.[3]

-

Filter the resulting solutions through a 0.45 µm syringe filter into autosampler vials.

Preparation and Derivatization of the Sample

-

Accurately weigh a suitable amount of the drug substance (e.g., 300 mg) into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with an appropriate solvent (e.g., a mixture of acetonitrile and water). Ensure the sample is fully dissolved; sonication may be required. This creates a 30 mg/mL sample stock.

-

Transfer 1.0 mL of the sample stock solution into a suitable vial.

-

Follow steps 3 through 7 from the standard preparation protocol (Section 3.1) to derivatize the sample.

HPLC-UV Chromatographic Conditions

The following conditions serve as a starting point and should be optimized for the specific instrumentation in use.

| Parameter | Recommended Setting |

| HPLC Column | C8 or C18, 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | Water:Acetonitrile (55:45, v/v), isocratic |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C[2] |

| Injection Volume | 15 µL[2] |

| UV Detection | 360 nm [2][3] |

| Run Time | ~20 minutes (ensure elution of unreacted DNPH) |

The expected retention time for the formaldehyde-DNPH derivative is approximately 6.4 minutes under these conditions, but will vary.[2] The unreacted DNPH peak will elute later.

Method Validation Protocol (ICH Q2(R1))

A robust analytical method requires validation to demonstrate its reliability, accuracy, and precision.[4][15] The following parameters must be assessed.

| Parameter | Protocol Summary | Acceptance Criteria |

| Specificity | Inject blank, derivatized blank, derivatized standard, and derivatized sample spiked with formaldehyde. | The formaldehyde-DNPH peak should be free of interference from other components at its retention time. Peak purity should be confirmed if using a DAD. |

| Linearity | Analyze at least five concentration levels of derivatized standards (e.g., 0.33-333 ppm). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significant compared to the response of the lowest standard. |

| Accuracy | Analyze the sample matrix spiked with formaldehyde at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. | Mean recovery should be within 90.0% - 110.0% for each level. |

| Precision | Repeatability: Analyze six independent sample preparations at 100% of the target concentration. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 5.0% for repeatability. RSD between analysts/days should meet predefined lab criteria. |

| Limit of Detection (LOD) | Determine based on the signal-to-noise ratio (typically S/N = 3:1) or the standard deviation of the response and the slope of the calibration curve. | The LOD is the lowest concentration that can be reliably detected. A typical value might be ~0.1 ppm.[2] |

| Limit of Quantitation (LOQ) | Determine based on the signal-to-noise ratio (typically S/N = 10:1) or the standard deviation of the response and the slope. | The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. |

| Robustness | Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on results. | The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during normal usage. |

Data Analysis and Calculation

-

Calibration Curve: Generate a linear regression equation from the analysis of the calibration standards (y = mx + c), where 'y' is the peak area and 'x' is the concentration.

-

Determine Concentration in Sample: Using the peak area of the formaldehyde-DNPH derivative in the sample chromatogram, calculate the concentration (µg/mL) in the analyzed solution using the regression equation.

-

Calculate Formaldehyde Content: Calculate the final content of formaldehyde in the original drug substance, typically expressed in parts per million (ppm or µg/g).

Formula: Formaldehyde (ppm) = (C_sol * V_f) / W_s

Where:

-

C_sol = Concentration of formaldehyde in the final derivatized solution (µg/mL), calculated from the calibration curve.

-

V_f = Final dilution volume of the sample (mL).

-

W_s = Initial weight of the sample (g).

Key Considerations and Troubleshooting

-

DNPH Reagent Purity: The most common issue is formaldehyde contamination in the DNPH reagent itself.[12][13][14] Always run a derivatized blank. If the blank shows a significant formaldehyde peak, the DNPH must be purified by recrystallization from acetonitrile.

-

Excess DNPH: A large excess of DNPH is used to drive the reaction to completion.[16] This results in a large, late-eluting peak for unreacted DNPH. Ensure the chromatographic run time is sufficient to elute this peak to prevent carryover into subsequent injections. If the unreacted DNPH peak interferes with other analyses, a solid-phase extraction (SPE) cleanup step can be implemented to remove it prior to HPLC analysis.[16][17][18]

-

pH of Derivatization: While acidic conditions are required, excessively harsh conditions could potentially hydrolyze certain drug substances, artificially liberating formaldehyde.[19] The pH should be controlled and optimized; for formaldehyde-only analysis, a pH of 5 can minimize artifact formation.[6][12][13]

-

Sample Stability: The stability of the derivatized sample should be established. Generally, derivatized extracts should be analyzed within 3 days of preparation and stored at 4°C.[12]

References

- 1. agilent.com [agilent.com]

- 2. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. ICH Official web site : ICH [ich.org]

- 6. NEMI Method Summary - 8315A [nemi.gov]

- 7. epa.gov [epa.gov]

- 8. epa.gov [epa.gov]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Analytical Method [keikaventures.com]

- 13. Analytical Method [keikaventures.com]

- 14. epa.gov [epa.gov]

- 15. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 16. A Method to Purify a Sample Derivatized with 2,4-Dinitrophenylhydrazine (DNPH) Using Solid Phase Extraction [jstage.jst.go.jp]

- 17. Improved solid-phase extraction/micellar procedure for the derivatization/preconcentration of benzaldehyde and methyl derivatives from water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemneo.com [chemneo.com]

- 19. Towards a Non-Biased Formaldehyde Quantification in Leather: New Derivatization Conditions before HPLC Analysis of 2,4-Dinitrophenylhydrazine Derivatives [mdpi.com]

Application Note: Quantitative Analysis of Airborne Formaldehyde via EPA Method TO-11A

A Senior Application Scientist's Guide to Sampling and HPLC Analysis Using DNPH Cartridges

Abstract and Method Principle

Formaldehyde is a ubiquitous and critical indoor and ambient air pollutant, recognized for its role in photochemical smog formation and its adverse health effects, including irritation of the eyes, skin, and respiratory tract.[1][2] Accurate quantification of airborne aldehydes and ketones is therefore essential for environmental monitoring, occupational health, and research. EPA Method TO-11A provides a robust framework for the time-weighted average (TWA) measurement of formaldehyde and other carbonyls.[1][3]

The core of the method lies in active air sampling through a solid adsorbent cartridge coated with an acidic solution of 2,4-dinitrophenylhydrazine (DNPH).[1] Volatile carbonyl compounds, which are otherwise difficult to analyze directly, are trapped on the cartridge and undergo an immediate, in-situ derivatization reaction. This reaction converts the carbonyls into their more stable and readily detectable 2,4-dinitrophenylhydrazone derivatives.[1][2]

Following sample collection, the hydrazone derivatives are eluted from the cartridge with acetonitrile and analyzed by reverse-phase high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.[1][4] The formaldehyde-DNPH derivative is specifically quantified by its strong absorbance at approximately 360 nm.[1][2] This application note provides a detailed protocol, field-proven insights, and quality control measures to ensure the generation of high-fidelity, defensible data.

The Chemistry of Derivatization: A Closer Look

Understanding the underlying chemistry is paramount to mastering the method and troubleshooting potential issues. The process is a classic acid-catalyzed nucleophilic addition-elimination reaction.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the DNPH molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.

-

Proton Transfer & Water Elimination: Under acidic conditions, this is followed by a series of proton transfers and the elimination of a water molecule.

-

Hydrazone Formation: The final product is a stable, yellow-orange formaldehyde-2,4-dinitrophenylhydrazone derivative.[5] This derivative possesses a chromophore that absorbs strongly in the UV-Vis spectrum, making it ideal for HPLC-UV detection.

Critical Interferences and Mitigation Strategies

Field sampling presents challenges that can compromise sample integrity. A proactive approach to mitigating interferences is a hallmark of robust experimental design.

-

Ozone (O₃): This is the most significant interference in ambient air sampling.[1][6] Ozone can aggressively degrade both the DNPH reagent on the cartridge and the already-formed hydrazone derivatives, leading to a significant negative bias in results.[1][2][6]

-

Nitrogen Dioxide (NO₂): High concentrations of NO₂ can potentially interfere, though studies suggest that the resulting products are typically well-resolved chromatographically from the target aldehyde-DNPH peaks.[8]

-

Light: Direct exposure of the DNPH cartridges to sunlight during and after sampling should be avoided as it may produce artifacts.[2]

-

Contamination: The method is highly sensitive, making it susceptible to background contamination from various sources, including laboratory air (especially acetone), labeling inks, and even the acetonitrile used for elution.[9] Scrupulous cleaning of all materials and the use of high-purity, aldehyde-free reagents are mandatory.[9]

Experimental Protocol: From Field to Benchtop

This section details the step-by-step workflow for successful implementation of EPA Method TO-11A.

Sampling Workflow

The goal of the sampling phase is to accurately draw a known volume of air through the cartridge to trap a representative sample of airborne carbonyls.

References

Application Note: Quantification of Formaldehyde in Air Samples by GC-MS Following DNPH Derivatization

Abstract

This application note details a robust and sensitive method for the determination of formaldehyde in ambient air samples. The protocol involves the collection of airborne formaldehyde onto solid-phase cartridges coated with 2,4-dinitrophenylhydrazine (DNPH), with which it reacts to form a stable derivative, formaldehyde 2,4-dinitrophenylhydrazone (formaldehyde-DNPH). Subsequent elution and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) allow for selective and accurate quantification. This method is suitable for researchers and scientists in environmental monitoring and occupational safety.

Introduction

Formaldehyde is a prevalent indoor and outdoor air pollutant, recognized for its adverse health effects. Accurate quantification of formaldehyde concentrations in the air is crucial for assessing exposure and ensuring regulatory compliance. A common and reliable method for this analysis involves derivatization with 2,4-dinitrophenylhydrazine (DNPH).[1][2] This reaction converts volatile and reactive formaldehyde into a more stable and chromatographically amenable derivative, formaldehyde-DNPH. While High-Performance Liquid Chromatography (HPLC) is frequently employed for the analysis of these derivatives,[2][3] Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful analytical alternative.[4][5] This document provides a comprehensive protocol for the sampling and GC-MS analysis of formaldehyde in air as its DNPH derivative.

Experimental Protocol

The overall workflow for the analysis of formaldehyde in air samples is depicted below.

Caption: Experimental workflow for GC-MS analysis of formaldehyde-DNPH.

Materials and Reagents

-

DNPH-coated silica gel cartridges

-

Acetonitrile (HPLC grade)

-

Formaldehyde-DNPH standard

-

High-purity helium for GC carrier gas

-

Sampling pump calibrated for flow rates between 100 and 2000 mL/min[3]

-

Syringes and vials for sample handling and injection

Sample Collection

-

Pump Calibration: Calibrate the sampling pump to a known flow rate, typically between 100 and 2000 mL/min.[3] The choice of flow rate will depend on the expected formaldehyde concentration and the desired sampling duration.

-

Cartridge Connection: Remove the caps from a DNPH-coated silica gel cartridge and connect the outlet to the sampling pump using inert tubing.

-

Air Sampling: Draw a known volume of air through the cartridge. The total sample volume should be sufficient to collect a quantifiable amount of formaldehyde.

-

Post-Sampling Handling: After sampling, cap the cartridge, record the sampling details (volume, flow rate, duration), and store it at temperatures below 4°C until elution.[6]

Sample Preparation

-

Elution: Elute the formaldehyde-DNPH from the cartridge by passing a known volume of acetonitrile through the cartridge in the reverse direction of sampling. A typical elution volume is 5 mL.[7]

-

Final Volume Adjustment: Collect the eluate in a volumetric flask and dilute to the mark with acetonitrile. This solution is now ready for GC-MS analysis.

GC-MS Analysis

The following GC-MS conditions have been shown to be effective for the analysis of formaldehyde-DNPH.[4][7]

| Parameter | Value |

| Gas Chromatograph | |

| Injection Mode | Split (e.g., 1:30)[7] |

| Injection Volume | 1.0 µL[7] |

| Injector Temperature | 250 - 280 °C[4][7] |

| Carrier Gas | Helium[4] |

| Column | SH-1 (30 m x 0.32 mm I.D., 1.00 µm) or similar non-polar column[7] |

| Oven Program | Isothermal at 240°C for 8 min, then ramp at 20°C/min to 260°C and hold for 2 min.[7] |

| Mass Spectrometer | |

| Ion Source Temp. | 250 °C[4] |

| Interface Temp. | 200 °C[4] |

| Solvent Delay | 3 min[4] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Quantitative Data

A calibration curve should be prepared using standard solutions of formaldehyde-DNPH in acetonitrile. The concentration of formaldehyde in the original air sample can be calculated based on the concentration determined in the eluate and the total volume of air sampled.

| Parameter | Value | Reference |

| Retention Time | ~4.95 min | [4] |

| Linearity Range | 1 - 100 ng/µL | [7] |

| Correlation Coefficient (R²) | > 0.999 | [7] |

| Limit of Detection (LOD) | ~0.1 ng/µL | [7] |

Note: The performance characteristics are dependent on the specific instrumentation and analytical conditions used.

Conclusion

The described method of DNPH derivatization followed by GC-MS analysis provides a reliable and sensitive approach for the quantification of formaldehyde in air samples. The high selectivity of mass spectrometric detection minimizes interferences, ensuring accurate results. This application note serves as a comprehensive guide for researchers and professionals in the field of environmental and occupational health monitoring.

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. ANALYTICAL METHODS - Toxicological Profile for Formaldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. rsdjournal.org [rsdjournal.org]

- 5. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. gcms.cz [gcms.cz]

- 7. shimadzu.com [shimadzu.com]

Application Note and Protocol: Quantitative Determination of Formaldehyde via Derivatization with 2,4-Dinitrophenylhydrazine (2,4-DNPH)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Formaldehyde is a prevalent environmental and industrial compound classified as a group 1B carcinogen. Its accurate quantification is crucial in various fields, including environmental monitoring, food safety, and pharmaceutical analysis. Due to its lack of a strong chromophore, direct analysis of formaldehyde by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC) is challenging. A common and robust method for its determination involves a pre-column derivatization reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH). This reaction converts formaldehyde into a stable 2,4-dinitrophenylhydrazone derivative, which can be readily quantified using HPLC with UV detection.[1][2] This application note provides a detailed standard operating procedure for the derivatization of formaldehyde with 2,4-DNPH and its subsequent analysis.

Chemical Reaction:

The derivatization of formaldehyde with 2,4-DNPH is a nucleophilic addition-elimination reaction, also known as a condensation reaction.[3][4][5] The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by the elimination of a water molecule to form a stable, yellow-orange formaldehyde-2,4-dinitrophenylhydrazone derivative.[3][4][5]

References

- 1. A rapid UPLC-UV method development and validation for the quantitative determination of Formaldehyde using derivatization technique | Semantic Scholar [semanticscholar.org]

- 2. academic.oup.com [academic.oup.com]